molecular formula C14H22N4O2 B11847020 (R)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

(R)-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B11847020
M. Wt: 278.35 g/mol
InChI Key: QXJMTEKBJKYFBI-LLVKDONJSA-N
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Preparation Methods

The synthesis of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and research focus.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl (3R)-3-(pyrazin-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(10-18)17-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

QXJMTEKBJKYFBI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CN=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CN=C2

Origin of Product

United States

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